

An In-depth Technical Guide to LY 171859 (Quinpirole): Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **LY 171859**, a potent and selective D2-like dopamine receptor agonist, also widely known as Quinpirole. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed information on its chemical characteristics, a plausible synthetic route, and its primary signaling pathway.

Chemical Properties of LY 171859 (Quinpirole)

LY 171859, or Quinpirole, is a synthetic, non-ergoline dopamine agonist belonging to the chemical class of pyrazoloquinolines. Its systematic IUPAC name is trans-(-)-4a,5,6,7,8,8a-hexahydro-5-propyl-2H-pyrazolo[3,4-g]quinoline. For research and pharmaceutical applications, it is commonly available as the hydrochloride salt.

The key chemical and physical properties of Quinpirole and its hydrochloride salt are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
IUPAC Name	(4aR,8aR)-5-propyl- 1,4,4a,6,7,8,8a,9- octahydropyrazolo[5,4- g]quinoline	[1]
Common Name	Quinpirole, LY 171859	[1][2]
CAS Number	85760-74-3 (Quinpirole); 85798-08-9 (Quinpirole HCI)	[1][3]
Chemical Formula	C13H21N3	[1]
Molecular Weight	219.33 g/mol (Free Base); 255.79 g/mol (HCl salt)	[1][3]
Appearance	White solid (HCl salt)	
Solubility (HCl salt)	Water: 7.3 mg/mL; 100 mM. DMSO: 25 mM. 0.1 N HCl: 23 mg/mL.	[3][4]
Storage Conditions	Desiccate at -20°C	[3]

Synthesis of LY 171859 (Quinpirole)

While a detailed, step-by-step experimental protocol for the synthesis of **LY 171859** from a primary chemical literature source is not readily available in the public domain, the synthesis of pyrazolo[3,4-g]quinolines is well-documented. The original synthesis was developed by Eli Lilly and Company. Based on general synthetic strategies for this class of compounds, a plausible synthetic route can be outlined.

The synthesis of the pyrazolo[3,4-g]quinoline core typically involves the construction of the quinoline ring system followed by the annulation of the pyrazole ring.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial preparation of a substituted octahydroquinoline, which is then elaborated to include the pyrazole ring. The key steps would







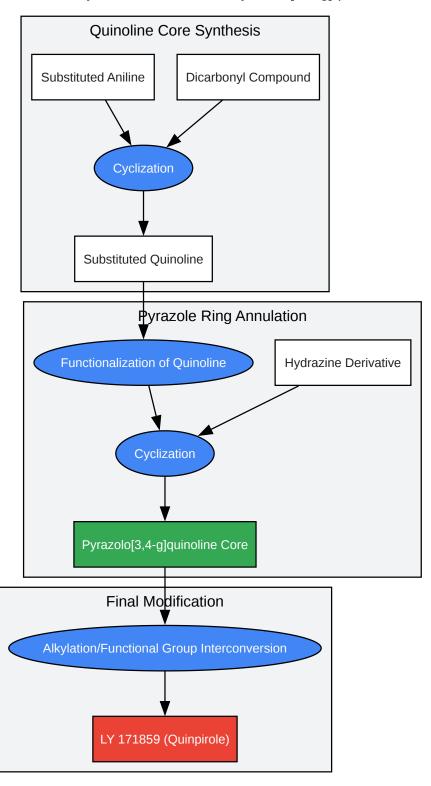
likely be:

- Synthesis of a substituted 4-aminoquinoline derivative: This could be achieved through various established methods for quinoline synthesis.
- Formation of the pyrazole ring: This is often accomplished by reacting a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which is suitably positioned on the quinoline core.

The following diagram illustrates a generalized workflow for the synthesis of a pyrazolo[3,4-g]quinoline derivative, which would be adapted for the specific synthesis of Quinpirole.



General Synthetic Workflow for Pyrazolo[3,4-g]quinolines



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Caption: A generalized workflow for the synthesis of LY 171859 (Quinpirole).



Mechanism of Action: D2 Receptor Signaling Pathway

LY 171859 functions as a selective agonist for the D2-like family of dopamine receptors, with a particularly high affinity for the D2 and D3 subtypes. The activation of D2 receptors is a key mechanism in the regulation of various physiological and neurological processes.

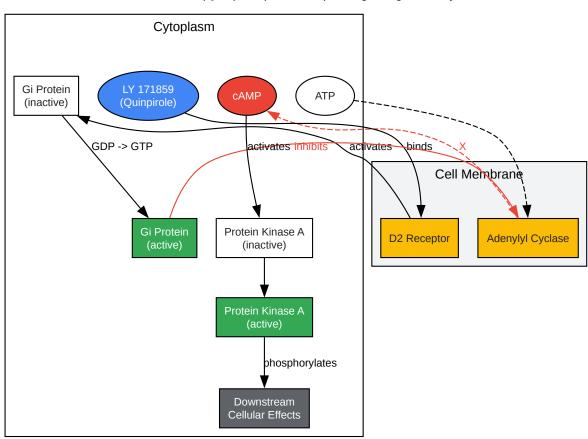
The primary signaling pathway initiated by the activation of D2 receptors involves the inhibition of adenylyl cyclase. D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gi/o).

The sequence of events is as follows:

- Agonist Binding: LY 171859 (Quinpirole) binds to the D2 receptor.
- G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gi protein. The Gαi subunit dissociates from the Gβy dimer and exchanges GDP for GTP.
- Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the activity of the enzyme adenylyl cyclase.
- Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
- Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent modulation of downstream signaling cascades and gene expression.

The following diagram illustrates this key signaling pathway.





LY 171859 (Quinpirole) D2 Receptor Signaling Pathway

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Caption: D2 receptor signaling pathway activated by LY 171859 (Quinpirole).



Conclusion

LY 171859 (Quinpirole) remains a critical tool in neuroscience research due to its potent and selective agonism at D2-like dopamine receptors. This guide has provided a detailed overview of its chemical properties, a plausible synthetic strategy, and its primary mechanism of action. The structured data and visual diagrams are intended to facilitate a deeper understanding and application of this compound in research and development settings. Further investigation into the original patents and related medicinal chemistry literature may provide more explicit details on the industrial synthesis of this important molecule.

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